molecular formula C12H17NO5S B2519533 (4-Diethylsulfamoyl-phenoxy)-acetic acid CAS No. 50283-86-8

(4-Diethylsulfamoyl-phenoxy)-acetic acid

Cat. No.: B2519533
CAS No.: 50283-86-8
M. Wt: 287.33
InChI Key: DYFQLKIGVZIPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Diethylsulfamoyl-phenoxy)-acetic acid is an organic compound with a complex structure that includes a phenoxy group and a diethylsulfamoyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Diethylsulfamoyl-phenoxy)-acetic acid typically involves the reaction of 4-hydroxybenzoic acid with diethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(4-Diethylsulfamoyl-phenoxy)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(4-Diethylsulfamoyl-phenoxy)-acetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Diethylsulfamoyl-phenoxy)-acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylsulfamoyl)phenoxyacetic acid
  • 4-(Diethylsulfamoyl)phenoxybenzoic acid
  • 4-(Diethylsulfamoyl)phenoxyethanol

Uniqueness

(4-Diethylsulfamoyl-phenoxy)-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenoxy group and a diethylsulfamoyl group makes it particularly effective in certain applications, such as enzyme inhibition and organic synthesis.

Biological Activity

(4-Diethylsulfamoyl-phenoxy)-acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various biological systems. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of phenoxyacetic acids, characterized by a phenolic structure linked to an acetic acid moiety through an ether bond. The presence of a diethylsulfamoyl group enhances its solubility and reactivity, making it a suitable candidate for further medicinal modifications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing neurotransmitter release and cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

  • Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation in preclinical models. For instance, it may inhibit the production of pro-inflammatory cytokines.
  • Neuroprotective Effects : Studies suggest that it could protect neuronal cells from damage, potentially benefiting conditions like neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives of phenoxyacetic acids have shown antimicrobial activity, which warrants further investigation into this compound's efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Inflammatory Models : A study assessing the anti-inflammatory effects of similar compounds found significant reductions in edema and inflammatory markers in animal models when treated with phenoxyacetic derivatives .
  • Neuropharmacological Evaluation : Research involving the administration of phenoxyacetic acids in rodent models indicated alterations in monoamine levels, suggesting potential implications for mood disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced cytokine levels; decreased edema
NeuroprotectiveProtection against oxidative stress
AntimicrobialInhibition of bacterial growth

Safety and Toxicology

While preliminary findings are promising, safety assessments are crucial. Toxicological studies on related compounds indicate potential hepatotoxicity at high doses . Therefore, rigorous testing for adverse effects is necessary before clinical application.

Properties

IUPAC Name

2-[4-(diethylsulfamoyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-3-13(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFQLKIGVZIPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.